Methyl 3,5-diacetamido-2,4,6-triiodobenzoate
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate
Brand Name:
Vulcanchem
CAS No.:
1949-46-8
VCID:
VC21204205
InChI:
InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21-3)8(14)11(9(10)15)17-5(2)19/h1-3H3,(H,16,18)(H,17,19)
SMILES:
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I
Molecular Formula:
C12H11I3N2O4
Molecular Weight:
627.94 g/mol
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate
CAS No.: 1949-46-8
Cat. No.: VC21204205
Molecular Formula: C12H11I3N2O4
Molecular Weight: 627.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949-46-8 |
|---|---|
| Molecular Formula | C12H11I3N2O4 |
| Molecular Weight | 627.94 g/mol |
| IUPAC Name | methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
| Standard InChI | InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21-3)8(14)11(9(10)15)17-5(2)19/h1-3H3,(H,16,18)(H,17,19) |
| Standard InChI Key | WFNIFAZYBYPWPG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator